molecular formula C9H8BrNO2 B1290201 2-(2-Bromo-4-methoxyphenoxy)acetonitrile CAS No. 951918-37-9

2-(2-Bromo-4-methoxyphenoxy)acetonitrile

Cat. No.: B1290201
CAS No.: 951918-37-9
M. Wt: 242.07 g/mol
InChI Key: PXHPYIIMQBZJKF-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C9H8BrNO2. It is a brominated derivative of phenoxyacetonitrile and is used in various chemical and pharmaceutical applications. The compound is known for its unique chemical properties, which make it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxyphenoxy)acetonitrile typically involves the bromination of 4-methoxyphenol followed by a nucleophilic substitution reaction with acetonitrile. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

    Oxidation: Formation of 2-(2-bromo-4-methoxyphenoxy)acetaldehyde or 2-(2-bromo-4-methoxyphenoxy)acetic acid.

    Reduction: Formation of 2-(2-bromo-4-methoxyphenoxy)ethylamine.

Scientific Research Applications

2-(2-Bromo-4-methoxyphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s methoxy group can also participate in hydrogen bonding, further stabilizing its interaction with target molecules.

Comparison with Similar Compounds

2-(2-Bromo-4-methoxyphenoxy)acetonitrile can be compared with other brominated phenoxyacetonitriles, such as:

    2-(2-Bromo-4-hydroxyphenoxy)acetonitrile: Lacks the methoxy group, leading to different reactivity and binding properties.

    2-(2-Bromo-4-ethoxyphenoxy)acetonitrile: Contains an ethoxy group instead of a methoxy group, affecting its solubility and chemical behavior.

    2-(2-Bromo-4-methylphenoxy)acetonitrile: The presence of a methyl group instead of a methoxy group alters its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of bromine, methoxy, and nitrile functionalities, which provide a versatile platform for various chemical transformations and biological interactions.

Properties

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPYIIMQBZJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627578
Record name (2-Bromo-4-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951918-37-9
Record name (2-Bromo-4-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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